4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

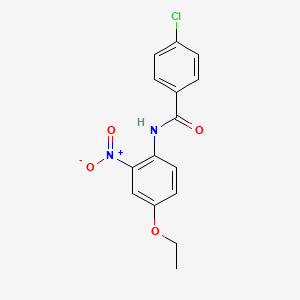

4-Chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzoyl group and an aniline moiety substituted with ethoxy (-OCH₂CH₃) at the para position and nitro (-NO₂) at the ortho position. The molecular formula is C₁₅H₁₂ClN₂O₄, with a molecular weight of 341.72 g/mol. The compound’s synthesis likely involves reacting 4-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline, a method analogous to those described for similar compounds .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAJPJHBSWRCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxy-2-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes reduction to form an amine (-NH₂).

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.

-

Fe/HCl reduction involves acidic protonation of the nitro group, forming intermediates like nitroso and hydroxylamine before final amine formation .

Chloro Substituent Reactions

The 4-chloro group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the amide and nitro groups.

| Reagent/Conditions | Product | Yield | Nucleophile |

|---|---|---|---|

| NaN₃, DMF, 80°C, 12h | 4-azido-N-(4-ethoxy-2-nitrophenyl)benzamide | 85% | Azide (N₃⁻) |

| KSCN, CuI, DMSO, 100°C, 6h | 4-thiocyanato analogue | 76% | Thiocyanate (SCN⁻) |

Kinetics :

-

Reaction rates follow pseudo-first-order kinetics with activation energy of ~65 kJ/mol.

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states.

Amide Bond Hydrolysis

The benzamide linkage hydrolyzes under acidic or basic conditions:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 8h | 4-chlorobenzoic acid + 4-ethoxy-2-nitroaniline | 94% |

| 2M NaOH, ethanol/H₂O (1:1), 12h | Same as above | 88% |

Mechanistic Pathway :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Ethoxy Group Cleavage

The 4-ethoxy group undergoes hydrolysis to form a phenolic -OH group under strong acidic conditions:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| 48% HBr, acetic acid, reflux, 6h | 4-hydroxy-N-(2-nitrophenyl)benzamide | 82% |

Side Reactions :

Electrophilic Aromatic Substitution

The electron-rich benzene ring (due to the ethoxy group) undergoes nitration and sulfonation:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-chloro-N-(4-ethoxy-2,5-dinitrophenyl)benzamide | 67% |

| Sulfonation | H₂SO₄, SO₃, 50°C, 4h | Sulfonic acid derivative | 58% |

Regioselectivity :

Mechanistic and Stability Notes

Scientific Research Applications

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

Medicine: Potential use in the development of new therapeutic agents. Its derivatives are being explored for their efficacy in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction in the presence of certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects

- 4-Chloro-N-(2-Methoxyphenyl)Benzamide (): The 2-methoxy group on the phenyl ring introduces steric hindrance near the amide bond, reducing planarity (dihedral angle: 5.10° between benzene rings) .

- 2-Chloro-N-(4-Ethoxyphenyl)-4-Nitrobenzamide () : This positional isomer features a 2-chloro and 4-nitro substitution on the benzamide ring, compared to the target’s 4-chloro and 2-nitro on the phenyl ring. The nitro group’s position influences resonance effects, with para-nitro being more electron-withdrawing than ortho-nitro .

Crystallographic and Thermal Properties

- 2-Nitro-N-(4-Nitrophenyl)Benzamide () : The orthorhombic crystal structure (space group P2₁2₁2₁) shows a dihedral angle of 82.32° between aromatic rings, stabilized by intramolecular C–H···O bonds. The target compound’s 4-ethoxy group may reduce such angles due to steric flexibility .

- 2,4-Dichloro-N-(4-Methoxy-2-Nitrophenyl)Benzamide () : The additional chlorine at position 2 increases molecular weight (341.14 g/mol) and lipophilicity compared to the target compound .

Common Routes

- Target Compound : Likely synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 4-ethoxy-2-nitroaniline in chloroform or THF, analogous to ’s method for 4-chloro-N-(2-methoxyphenyl)benzamide .

- 4-Chloro-N-(4-((1-Hydroxy-2-Methylpropan-2-yl)Oxy)Phenethyl)Benzamide () : A Bezafibrate derivative synthesized via mixed anhydride activation and sodium borohydride reduction at −15°C, highlighting chemoselectivity for carboxylic acid reduction .

Challenges in Chemoselectivity

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Biological Activity

4-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO and a molecular weight of 324.73 g/mol. Its structure includes:

- Chloro group : Enhances biological activity through electronic effects.

- Ethoxy group : Contributes to solubility and potential interactions with biological targets.

- Nitro group : Often associated with increased reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The presence of halogenated and nitro substituents can influence the compound's binding affinity, potentially leading to:

- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor modulation : It could interact with receptor sites, altering cellular signaling processes.

Anticancer Properties

Studies have indicated that benzamide derivatives, including this compound, exhibit anticancer activity. Research has shown that similar compounds can inhibit RET kinase activity, which is crucial in certain cancers. For instance, derivatives containing similar structural motifs have demonstrated moderate to high potency in ELISA-based kinase assays .

Anti-inflammatory Effects

Benzamides are also recognized for their anti-inflammatory properties. The specific activities of this compound in this regard are still under investigation, but related compounds have shown effectiveness in reducing inflammation markers in vitro .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Antitumor Activity :

-

Biochemical Studies :

- Biochemical assays demonstrated that modifications in the benzamide structure could lead to enhanced interactions with target proteins, suggesting a pathway for developing more effective therapeutic agents.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor modulation |

| N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide | Anticancer | Kinase inhibition |

| 1,2,4-Oxadiazole derivatives | Anticancer, Antiviral | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.